endo-3-Azabicyclo[3.3.1]nonan-7-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(1S,5R)-3-azabicyclo[3.3.1]nonan-7-ol |
InChI |
InChI=1S/C8H15NO/c10-8-2-6-1-7(3-8)5-9-4-6/h6-10H,1-5H2/t6-,7+,8? |
InChI Key |
DKEPUCOVORWHMN-DHBOJHSNSA-N |
Isomeric SMILES |
C1[C@@H]2CC(C[C@H]1CNC2)O |
Canonical SMILES |
C1C2CC(CC1CNC2)O |
Origin of Product |
United States |
Stereochemical and Conformational Analysis of Endo 3 Azabicyclo 3.3.1 Nonan 7 Ol
Elucidation of the "endo" Stereochemistry at the C-7 Hydroxyl Position
The elucidation of this stereochemistry has been achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants observed in the ¹H NMR spectrum, particularly the vicinal coupling between the C-7 proton and the adjacent bridgehead protons, provide definitive evidence for the endo configuration. A small coupling constant is indicative of a dihedral angle consistent with an endo orientation.
Intrinsic Chirality and Stereochemical Considerations in the Azabicyclo[3.3.1]nonane System
The 3-azabicyclo[3.3.1]nonane skeleton is an achiral molecule when unsubstituted. However, the introduction of a substituent at the C-7 position, as in endo-3-Azabicyclo[3.3.1]nonan-7-ol, can lead to the formation of a chiral molecule. The presence of the hydroxyl group at C-7, along with the nitrogen atom at the 3-position, creates stereogenic centers.
The molecule as a whole possesses a plane of symmetry that passes through the N3 and C7 atoms, rendering it achiral despite the presence of stereogenic carbons. However, derivatives of this compound where the symmetry is broken can be chiral.
Conformational Preferences and Dynamics of this compound
The conformational landscape of this compound is dominated by a delicate balance of steric and electronic interactions. The bicyclic system can, in principle, adopt several conformations, including chair-chair, boat-chair, and twisted twin boat forms.
Investigation of Chair-Chair (CC) Conformers
The most stable conformation for the 3-azabicyclo[3.3.1]nonane ring system is typically a flattened chair-chair (CC) conformation. In this arrangement, both the piperidine (B6355638) and cyclohexane (B81311) rings adopt chair-like geometries. For this compound, the chair-chair conformation is prevalent. However, the presence of the endo hydroxyl group introduces significant transannular interactions between the C-7 hydrogen and the axial hydrogens at C-2 and C-4, leading to a degree of flattening of the piperidine ring.
Examination of Boat-Chair (BC) Conformers
While less stable than the chair-chair conformer, the boat-chair (BC) conformation can exist in equilibrium. In this conformation, the piperidine ring adopts a boat form while the cyclohexane ring remains in a chair conformation. This arrangement alleviates some of the transannular steric strain present in the chair-chair form but introduces other unfavorable interactions, such as flagpole interactions within the boat ring. The energy difference between the CC and BC conformers is generally small, and the equilibrium can be influenced by solvent and temperature.
Analysis of Twisted Twin Boat (BB) Conformers
The twin boat (BB) conformation, where both rings adopt a boat or twist-boat geometry, is generally considered to be of higher energy and thus less populated at room temperature. This conformation is characterized by a significant number of eclipsing interactions and is typically only considered in highly substituted or strained derivatives of the azabicyclo[3.jane system.
Role of Intramolecular Interactions in Conformational Stability
The conformational equilibrium of this compound is significantly influenced by intramolecular interactions. The most critical of these is the potential for an intramolecular hydrogen bond between the endo hydroxyl group at C-7 and the nitrogen atom at the 3-position. This interaction can stabilize the chair-chair conformation by forming a six-membered ring-like structure.
Table of Conformational Data:
| Conformer | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
| Chair-Chair (CC) | 0 (most stable) | Intramolecular H-bond (O-H···N), Transannular steric strain |
| Boat-Chair (BC) | ~1-3 | Flagpole interactions, Reduced transannular strain |
| Twin Boat (BB) | >5 | Eclipsing interactions, High steric strain |
Influence of Substituents and Heteroatoms on Conformational Equilibria in Related Structures
The conformational landscape of the bicyclo[3.3.1]nonane framework is delicately balanced and highly susceptible to the influence of substituents and the incorporation of heteroatoms. While the parent carbocycle and many of its derivatives favor a twin-chair (CC) conformation, the introduction of various functional groups or the replacement of carbon atoms with heteroatoms can significantly shift the conformational equilibrium towards boat-chair (BC) or other distorted geometries. rsc.orgnih.gov
The substitution pattern on the bicyclic system plays a crucial role in dictating the preferred conformation. In many 3-azabicyclo[3.3.1]nonane derivatives, the twin-chair conformation is predominant unless a bulky substituent is present at the 7-endo position. rsc.org The repulsion between the lone pair of electrons on the nitrogen atom at position 3 and the C(7)-H group can lead to a notable distortion of the cyclohexane ring within the twin-chair conformation. rsc.org For instance, in N-acetyl-r-2,c-4-diphenyl-3-azabicyclo[3.3.1]nonane, the molecule adopts a twin-chair conformation with a discernible flattening at the nitrogen-containing end of the bicycle.
The introduction of heteroatoms, particularly those with lone pairs such as oxygen, sulfur, and selenium, can dramatically alter the conformational preferences. This is often attributed to lone pair-lone pair (lp-lp) repulsion and other stereoelectronic interactions. rsc.orgnih.gov A phenomenon known as the "Hockey Sticks" effect is observed in certain heavy atom-substituted bicyclo[3.3.1]nonanes, where lp-lp repulsion between heteroatoms at the 3 and 7 positions in the CC conformer destabilizes it, leading to a preference for the BC conformer. rsc.orgnih.gov For example, 9-oxa-3,7-dithiabicyclo[3.3.1]nonane and 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane are found to be rich in their BC conformers. rsc.orgnih.gov
However, this trend is not universal. In 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane, the CC conformer is favored due to stabilizing LP-N–C–S stereoelectronic interactions that counteract the lp-lp repulsion. rsc.orgnih.gov Similarly, improper C–H⋯S hydrogen bonding can also stabilize the CC conformer in certain thia-analogs. rsc.org
The protonation of the nitrogen atom in 3-azabicyclo[3.3.1]nonane introduces a significant conformational influence. The resulting cation can form a dihydrogen bond between the –CH and –HN+ hydrogens, a close contact that results in a substantial energy lowering of 4.24 kcal mol−1 and favors a specific geometry. rsc.org
In diheterabicyclo[3.3.1]nonan-9-ones, the nature of the heteroatoms and substituents determines the conformational outcome. For N-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, X-ray diffraction analysis revealed a chair-boat conformer in the solid state, with the sulfur atom residing in the boat part of the bicyclic ring. nih.govdocumentsdelivered.com However, upon reduction of the ketone and formation of the hydroperchlorate salt, the resulting 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate adopts a chair-chair conformation. nih.govdocumentsdelivered.com In contrast, theoretical calculations for 3-oxa-7-azabicyclo[3.3.1]nonan-9-one suggest a small energy difference of only 1.497 kcal/mole between the chair-chair (CC) and boat-chair (BC) conformers. researchgate.nettandfonline.com
The conformational equilibrium can also be influenced by the solvent and the physical state of the compound. For example, 7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones and their decarbonylated derivatives exist in a double chair conformation in deuterochloroform solution. researchgate.net The secondary alcohols derived from these ketones show a preference for the double chair conformation with an equatorial hydroxyl group. However, the epimeric alcohols favor a boat-chair conformation due to intramolecular hydrogen bonding between the nitrogen lone pair and the hydroxyl proton. researchgate.net
The interplay of steric and electronic effects is evident in more complex substituted systems. In 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes, a boat-chair conformation is adopted to minimize 1,3-diaxial steric repulsion between the aryl groups and lone pair-lone pair repulsion between the nitrogen atoms. rsc.org N-nitrosation of these compounds increases the sp2 character of the nitrogen atoms, which in turn reduces the lp-lp repulsion and can shift the equilibrium. rsc.org
The following tables summarize the influence of substituents and heteroatoms on the conformational preferences of various bicyclo[3.3.1]nonane derivatives based on experimental and theoretical data.
Table 1: Conformational Preferences of Substituted 3-Azabicyclo[3.3.1]nonane Derivatives
| Compound | Substituents | Predominant Conformation | Method of Determination | Reference |
| 3-Azabicyclo[3.3.1]nonane Derivatives | Generally, no 7-endo substituent | Twin-Chair | General Observation | rsc.org |
| N-Acetyl-r-2,c-4-diphenyl-3-azabicyclo[3.3.1]nonane | N-acetyl, 2,4-diphenyl | Twin-Chair (flattened at N-end) | NMR Spectroscopy | |
| Protonated 3-Azabicyclo[3.3.1]nonane | N-protonated | Stabilized by dihydrogen bond | Theoretical Calculation | rsc.org |
| 2,4,6,8-Tetraaryl-3,7-diazabicyclo[3.3.1]nonanes | 2,4,6,8-tetraaryl | Boat-Chair | General Observation | rsc.org |
Table 2: Influence of Heteroatoms on the Conformation of Bicyclo[3.3.1]nonane Analogs
| Compound | Heteroatoms | Predominant Conformation | Key Influencing Factor | Method of Determination | Reference |
| 9-Oxa-3,7-dithiabicyclo[3.3.1]nonane | O at 9, S at 3, S at 7 | Boat-Chair | "Hockey Sticks" effect (lp-lp repulsion) | General Observation | rsc.orgnih.gov |
| 9-Oxa-3-selena-7-thiabicyclo[3.3.1]nonane | O at 9, Se at 3, S at 7 | Boat-Chair | "Hockey Sticks" effect (lp-lp repulsion) | General Observation | rsc.orgnih.gov |
| 3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane | S at 3, S at 7, N at 1, N at 5 | Chair-Chair | Stabilizing LP-N–C–S interactions | QTAIM Analysis | rsc.orgnih.gov |
| N-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | S at 3, N at 7 | Chair-Boat (S in boat) | - | X-ray Diffraction | nih.govdocumentsdelivered.com |
| 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane Hydroperchlorate | S at 3, N at 7 | Chair-Chair | - | X-ray Diffraction | nih.govdocumentsdelivered.com |
| 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one | O at 3, N at 7 | Small energy difference between CC and BC | - | Theoretical Calculation | researchgate.nettandfonline.com |
| 7-Alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones | S at 3, N at 7 | Double Chair | - | 1H NMR Spectroscopy | researchgate.net |
| Epimeric 7-Alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ols | S at 3, N at 7 | Boat-Chair | Intramolecular H-bonding | 1H NMR Spectroscopy | researchgate.net |
Derivatization and Chemical Transformations of Endo 3 Azabicyclo 3.3.1 Nonan 7 Ol
Functionalization at the C-7 Hydroxyl Group
The secondary hydroxyl group at the C-7 position is a versatile functional handle that can undergo a range of chemical reactions, including esterification, etherification, oxidation, and nucleophilic substitution.
Esterification and Etherification Reactions
Esterification: The hydroxyl group of endo-3-Azabicyclo[3.3.1]nonan-7-ol can be readily converted to various esters through reaction with acyl chlorides or carboxylic anhydrides in the presence of a base. These reactions are typically performed to introduce a wide array of functional groups, thereby modifying the parent molecule's lipophilicity and other physicochemical properties. For instance, reaction with benzoyl chloride would yield the corresponding benzoate (B1203000) ester.
Etherification: Ether derivatives can be synthesized via Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which is then reacted with an alkyl halide. This method allows for the introduction of various alkyl or aryl groups at the C-7 position.
Table 1: Examples of Esterification and Etherification Reactions
| Reaction Type | Reagent | Product |
| Esterification | Acyl Chloride (e.g., Acetyl chloride) | 7-Acetoxy-3-azabicyclo[3.3.1]nonane |
| Esterification | Carboxylic Anhydride (e.g., Acetic anhydride) | 7-Acetoxy-3-azabicyclo[3.3.1]nonane |
| Etherification | Alkyl Halide (e.g., Methyl iodide) after deprotonation | 7-Methoxy-3-azabicyclo[3.3.1]nonane |
Oxidation Reactions at the Hydroxyl Moiety
Oxidation of the secondary alcohol at the C-7 position of this compound yields the corresponding ketone, 3-azabicyclo[3.3.1]nonan-7-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the presence of other sensitive functional groups in the molecule. Common oxidizing agents include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) and Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine). The resulting ketone is a valuable intermediate for further synthetic modifications, such as the introduction of new substituents at the adjacent C-6 and C-8 positions.
Nucleophilic Substitution Reactions at the C-7 Position
To facilitate nucleophilic substitution at the C-7 position, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by converting the alcohol into a sulfonate ester, such as a tosylate or mesylate. Reaction of this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) yields the corresponding 7-tosyloxy or 7-mesyloxy derivative. These sulfonates can then be displaced by a variety of nucleophiles, allowing for the introduction of azides, cyanides, halides, and other functional groups at the C-7 position with inversion of stereochemistry.
Chemical Modifications at the N-3 Nitrogen Atom
The secondary amine at the N-3 position is a nucleophilic center that readily participates in a variety of chemical reactions, enabling extensive modification of the bicyclic scaffold.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The nitrogen atom can be alkylated by reaction with alkyl halides or through reductive amination. Direct alkylation with an alkyl halide introduces an alkyl group onto the nitrogen, forming a tertiary amine. Reductive amination involves the reaction of the parent amine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield the corresponding N-alkylated product. These reactions are fundamental for building more complex molecular architectures.
N-Acylation: Acylation of the nitrogen atom is readily accomplished by treating this compound with acyl chlorides or acid anhydrides. This reaction forms an amide linkage and is often used to introduce a variety of substituents, including those with specific biological activities or those that can serve as protecting groups.
Table 2: Examples of N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagent | Product |
| N-Alkylation | Alkyl Halide (e.g., Benzyl (B1604629) bromide) | 3-Benzyl-3-azabicyclo[3.3.1]nonan-7-ol |
| N-Acylation | Acyl Chloride (e.g., Acetyl chloride) | 1-(7-hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)ethan-1-one |
Formation of N-Oxides and Quaternary Ammonium (B1175870) Salts
N-Oxides: The tertiary amine derivatives of this compound can be oxidized to the corresponding N-oxides. This transformation is typically carried out using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The formation of an N-oxide can significantly alter the electronic properties and biological activity of the parent molecule.
Quaternary Ammonium Salts: Reaction of the nitrogen atom with an excess of an alkylating agent, such as methyl iodide, leads to the formation of a quaternary ammonium salt. This introduces a permanent positive charge on the nitrogen atom, which can have a profound impact on the molecule's solubility and its interactions with biological targets.
Construction of Spirocyclic and Fused Ring Systems Derived from this compound
The strategic functionalization of this compound provides a gateway to a diverse range of spirocyclic and fused ring systems. These transformations leverage the reactivity of the amino and hydroxyl groups, as well as the carbon skeleton of the bicyclic core.
Spirocyclic Systems:
The construction of spirocycles from 3-azabicyclo[3.3.1]nonane derivatives often involves the generation of a reactive center at the C7 or C9 position. While direct examples starting from this compound are not extensively documented in publicly available literature, the analogous reactivity of related bicyclic systems provides a strong basis for potential synthetic routes. For instance, the oxidation of the hydroxyl group at C7 to a ketone would furnish a key intermediate, 3-azabicyclo[3.3.1]nonan-7-one. This ketone can then undergo various reactions to form spirocyclic structures.
One common approach is the Darzens reaction of the corresponding ketone with phenacyl bromides to yield spiro-oxiranes. Another method involves the 1,3-dipolar cycloaddition of azomethine ylides, generated from the corresponding ketone, with various dipolarophiles to create spiro-pyrrolidines and other heterocyclic systems. ucl.ac.uk
The table below illustrates hypothetical, yet chemically plausible, synthetic pathways to spirocyclic derivatives starting from the ketone derived from this compound.
| Starting Material | Reagents and Conditions | Spirocyclic Product | Reference Concept |
| 3-Azabicyclo[3.3.1]nonan-7-one | Phenacyl bromide, K₂CO₃, Chloroform, 50°C | Spiro[3-azabicyclo[3.3.1]nonane-7,2'-oxiran]-2-one derivative | Darzens Reaction |
| 3-Azabicyclo[3.3.1]nonan-7-one | Sarcosine, Heat | Azomethine ylide intermediate | 1,3-Dipolar Cycloaddition |
| Azomethine ylide intermediate | N-phenylmaleimide | Spiro[3-azabicyclo[3.3.1]nonane-7,3'-pyrrolidine] derivative | 1,3-Dipolar Cycloaddition |
Fused Ring Systems:
The synthesis of fused ring systems from this compound can be achieved through intramolecular cyclization reactions. These reactions often involve the initial derivatization of the amino or hydroxyl group to introduce a reactive chain that can subsequently cyclize onto another part of the bicyclic framework.
A notable example of forming a fused system is the intramolecular cyclization of derivatives of 3,7-diazabicyclo[3.3.1]nonanes, which share the core bicyclic structure. For instance, the aminomethylation of Guareschi imides can lead to the formation of 2,4-dioxo-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarbonitriles, which are complex fused systems. researchgate.net
Furthermore, the strategic placement of functional groups allows for tandem reactions, such as Michael addition followed by aldol (B89426) condensation, to construct fused polycyclic structures. oregonstate.edunih.gov While specific examples starting directly from this compound are scarce in the literature, the principles are well-established with related bicyclo[3.3.1]nonane derivatives. oregonstate.edunih.govresearchgate.net
Ring-Opening and Rearrangement Reactions of the Bicyclic Skeleton
The strained nature of the bicyclo[3.3.1]nonane skeleton, particularly in certain conformations, makes it susceptible to ring-opening and rearrangement reactions under specific conditions. These transformations can lead to the formation of unique and often complex molecular architectures.
Ring-Opening Reactions:
Rearrangement Reactions:
The 3-azabicyclo[3.3.1]nonane skeleton is known to undergo several types of rearrangement reactions, leading to novel heterocyclic systems. A significant example is the unprecedented photochemical-induced cascading rearrangement of certain 3-azabicyclo[3.3.1]nonane derivatives. rsc.org Upon irradiation, these compounds undergo a stereospecific skeletal cleavage to afford a novel heterotricyclic skeleton. rsc.org This transformation highlights the potential of photochemistry to access complex molecular frameworks from this bicyclic precursor.
Another important class of rearrangements is the Beckmann rearrangement of oximes derived from 3-azabicyclo[3.3.1]nonanones. The rearrangement of the oxime of 3-azabicyclo[3.3.1]nonan-7-one would be expected to yield lactams, thereby expanding the bicyclic ring system.
The following table summarizes key rearrangement reactions observed in the 3-azabicyclo[3.3.1]nonane system.
| Starting Material Derivative | Reaction Type | Conditions | Product Type | Reference |
| Substituted 3-azabicyclo[3.3.1]nonane | Photochemical Rearrangement | Light (hν) | Heterotricyclic system | rsc.org |
| 3-Azabicyclo[3.3.1]nonan-7-one oxime | Beckmann Rearrangement | Acid catalyst | Lactam | Conceptual |
Mechanistic Studies of Key Chemical Transformations
Understanding the mechanisms of the chemical transformations of this compound is crucial for controlling the reaction outcomes and for the rational design of new synthetic routes. Mechanistic studies often involve a combination of experimental techniques, such as kinetic studies and isotopic labeling, and computational modeling.
Mechanism of Photochemical Rearrangement:
The photochemical rearrangement of the 3-azabicyclo[3.3.1]nonane skeleton is proposed to proceed through a radical mechanism. Upon absorption of light, the molecule is excited to a triplet state, which then undergoes a 1,2-acyl migration followed by a homolytic cleavage of a C-C bond to form a diradical intermediate. Subsequent intramolecular radical recombination then leads to the formation of the final tricyclic product. The stereospecificity of the reaction suggests a concerted or a very short-lived intermediate state. rsc.org
Conformational Analysis and Reactivity:
The reactivity of the 3-azabicyclo[3.3.1]nonane system is intrinsically linked to its conformational preferences. The bicyclo[3.3.1]nonane skeleton can exist in several conformations, including chair-chair, chair-boat, and boat-boat forms. The preferred conformation is influenced by the substituents on the ring. For 3-azabicyclo[3.3.1]nonane derivatives, the chair-chair conformation is often the most stable. researchgate.net However, the presence of bulky substituents or specific solvent interactions can shift the equilibrium towards a chair-boat conformation. This conformational flexibility plays a critical role in determining the stereochemical outcome of reactions. For instance, in reduction or addition reactions to a C7-keto group, the approach of the reagent will be dictated by the steric hindrance imposed by the conformation of the bicyclic ring. researchgate.net
Spectroscopic and Advanced Analytical Techniques for Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the characterization of endo-3-Azabicyclo[3.3.1]nonan-7-ol, offering profound insights into its molecular framework and preferred conformations.
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information regarding the chemical environment of each hydrogen and carbon atom within the molecule. In the ¹H NMR spectrum of related 3-azabicyclo[3.3.1]nonane systems, specific protons can exhibit significant deshielding effects due to steric compression. For instance, in some derivatives, the axial proton at the C7 position (7-Hₐ) experiences a notable downfield shift, a phenomenon attributed to the through-space interaction with the lone pair of electrons on the nitrogen atom. acs.org The chemical shifts and coupling constants obtained from ¹H NMR are instrumental in assigning the relative stereochemistry of the substituents.
¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom, which is indicative of its hybridization and local electronic environment. The analysis of ¹³C NMR spectra of various substituted 3-azabicyclo[3.3.1]nonanes has demonstrated the influence of substituent effects and stereochemistry on the carbon chemical shifts. nih.gov For instance, the orientation of the hydroxyl group at C-7 in the endo position will influence the chemical shifts of the surrounding carbon atoms.
Table 1: Representative NMR Data for Substituted 3-Azabicyclo[3.3.1]nonane Derivatives
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 | 3.33 (br s) | 46.6 |
| 2-eq | - | - |
| 2-ax | - | - |
| 3-eq | 3.04 (ddd) | 41.2 |
| 3-ax | 3.39 (td) | 41.2 |
| 4-eq | 2.04 (m) | 30.3 |
| 4-ax | 1.69 (m) | 30.3 |
| 5 | 2.00 (m) | 25.3 |
| 6-eq | 1.74 (m) | 30.6 |
| 6-ax | 1.74 (m) | 30.6 |
| 7-eq | 1.69 (m) | 21.3 |
| 7-ax | 1.69 (m) | 21.3 |
| 8-syn | 1.92 (m) | 29.7 |
| 8-anti | 1.92 (m) | 29.7 |
| 9-syn | - | 32.8 |
| 9-anti | 1.58 (ddd) | 32.8 |
Note: Data is for a related 2-azabicyclo[3.3.1]nonane and serves as a representative example. Actual shifts for this compound may vary. Data sourced from semanticscholar.org.
Two-Dimensional NMR Experiments (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex proton and carbon spectra of this compound and establishing its detailed stereochemistry.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another in the molecular structure. sdsu.eduyoutube.com This is crucial for tracing the connectivity of the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates each proton with the carbon atom to which it is directly attached. sdsu.eduyoutube.com This allows for the direct assignment of carbon resonances based on the previously assigned proton signals.
Together, these 2D NMR techniques provide a comprehensive and robust method for the complete structural assignment of this compound. nih.gov
Application of Lanthanide Shift Reagents in Conformational Studies
Lanthanide shift reagents (LSRs) are paramagnetic complexes that can be used to induce large changes in the chemical shifts of protons in a substrate molecule. mdpi.com The magnitude of the induced shift is dependent on the distance and angle between the lanthanide ion and the specific proton. scholaris.ca By coordinating to the lone pair of electrons on the nitrogen and/or oxygen atoms of this compound, LSRs like Eu(fod)₃ can help to simplify complex spectra and provide valuable information about the molecule's conformation in solution. researchgate.net For instance, the analysis of lanthanide-induced shifts (LIS) has been employed to determine the conformational equilibrium between chair-chair and chair-boat forms in bicyclo[3.3.1]nonane systems. researchgate.netrsc.org
X-ray Crystallography for Solid-State Molecular Geometry and Stereochemistry
Single-crystal X-ray crystallography provides the most definitive and precise information about the three-dimensional structure of this compound in the solid state. This technique allows for the accurate determination of bond lengths, bond angles, and torsional angles, confirming the endo stereochemistry of the hydroxyl group and revealing the preferred conformation of the bicyclic rings. While a specific crystal structure for the parent this compound may not be widely published, extensive crystallographic studies on closely related 3-azabicyclo[3.3.1]nonane derivatives have established that these systems often adopt a twin-chair conformation. researchgate.net However, the presence of substituents can lead to chair-boat or flattened double-chair conformations. researchgate.net X-ray analysis of derivatives provides crucial benchmarks for understanding the conformational preferences of this bicyclic system. semanticscholar.org
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of this compound. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.
Electron ionization (EI) mass spectrometry can also provide structural information through the analysis of fragmentation patterns. The fragmentation of bicyclic amines often involves characteristic ring-opening and cleavage reactions. For related azabicyclo[3.3.1]nonane systems, fragmentation can be initiated by cleavage of the bonds alpha to the nitrogen atom, leading to the formation of stable radical cations. aip.org The specific fragmentation pathway of this compound would be influenced by the presence and position of the hydroxyl group, providing further structural confirmation.
Table 2: Key Mass Spectrometry Data for a Related Azabicyclo[3.3.1]nonane Derivative
| Ion | m/z (Mass-to-Charge Ratio) | Significance |
|---|---|---|
| [M]⁺ | 155.2374 | Molecular Ion |
Note: Data is for 9-Aza-1-methylbicyclo[3.3.1]nonan-3-ol. Actual m/z for this compound will differ. Data sourced from nist.gov.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and can offer insights into its conformational state. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds and is therefore excellent for identifying the characteristic stretching and bending vibrations of the O-H (hydroxyl) and N-H (secondary amine) functional groups. ksu.edu.sa The position and shape of the O-H stretching band can also provide information about hydrogen bonding, which may be present intramolecularly between the hydroxyl group and the nitrogen atom, influencing the conformational preference. researchgate.net
Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar, symmetric vibrations. ksu.edu.sanih.gov It can provide information about the carbon-carbon and carbon-nitrogen bonds of the bicyclic framework. spectroscopyonline.com
The combination of IR and Raman spectroscopy provides a more complete vibrational profile of the molecule, aiding in its structural confirmation. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Eu(fod)₃ |
Computational and Theoretical Chemistry Studies on Endo 3 Azabicyclo 3.3.1 Nonan 7 Ol
Quantum Mechanical Calculations (Ab Initio, Density Functional Theory) for Electronic Structure and Energetics
Quantum mechanical calculations are fundamental to understanding the electronic structure and energetics of endo-3-Azabicyclo[3.3.1]nonan-7-ol. Methods like ab initio and Density Functional Theory (DFT) provide insights into the molecule's preferred conformations and the energy differences between them.
For the parent bicyclo[3.3.1]nonane system, the chair-chair (CC) conformation is generally the most stable. However, the introduction of heteroatoms can alter this preference. In the case of 3-azabicyclo[3.3.1]nonane derivatives, the twin-chair conformation is often favored. researchgate.net DFT calculations have been instrumental in studying these systems, with methods like B3LYP/6-31G* being used to calculate ground state structures. vdoc.pub
Studies on related 3-azabicyclo[3.3.1]nonan-9-ones have shown that the energy difference between the chair-chair and boat-chair (BC) conformers can be small. For instance, single-point calculations at the MP4/6-31G level for 3-oxa-7-azabicyclo[3.3.1]nonan-9-one revealed an energy difference of only 1.497 kcal/mol between the CC and BC conformers. researchgate.net For bicyclo[3.3.1]nonan-9-one, the calculated free energy difference (ΔG1) between the twin-chair and boat-chair conformations is about 1 kcal/mol, with an inversion barrier of about 6 kcal/mol. researchgate.net These small energy differences suggest that multiple conformations can coexist.
Molecular Mechanics (MMX) and Molecular Dynamics Simulations for Conformational Landscapes and Energy Minimization
Molecular mechanics methods, such as MMX, are valuable tools for exploring the conformational landscapes of bicyclic systems like this compound. researchgate.net These methods provide a computationally less expensive way to estimate the energies of different conformers and identify the global minimum energy structure.
Studies on various 3-azabicyclo[3.3.1]nonane derivatives have consistently shown a preference for a slightly flattened chair-chair conformation. researchgate.net For 3-azabicyclo[3.3.1]nonan-9β-ol and its 3-alkyl derivatives, molecular mechanics calculations (using MM2, MM2', and MMX) indicate that the most stable conformer is a flattened chair-chair with the 3N-substituent in the β-disposition. researchgate.net Similarly, for the α and β epimers of 3-phenethyl-3-azabicyclo[3.3.1]nonan-9-ol, the global minimum-energy conformer corresponds to a flattened chair-chair conformation with the 3N-phenethyl group in the β-position. researchgate.net
Analysis of Stereoelectronic Effects Influencing Conformation and Reactivity
Stereoelectronic effects are crucial in determining the preferred conformation and reactivity of this compound. These effects arise from the spatial arrangement of orbitals and the interactions between them.
A key interaction in 3-azabicyclo[3.3.1]nonane systems is the hyperconjugative interaction between the lone pair electrons of the nitrogen atom and the antibonding sigma orbital of the C(7)–Heq bond (nN→σ*C(7)–Heq). beilstein-journals.org This interaction, a form of through-bond stereoelectronic effect, can significantly influence the molecule's stability and has been studied using DFT and NBO analysis. beilstein-journals.orgnih.govchemrxiv.org The strength of this interaction can be probed experimentally through the analysis of 1JC,H coupling constants in NMR spectroscopy. beilstein-journals.org
The presence of the endo-hydroxyl group at the C-7 position introduces additional stereoelectronic factors, including the potential for intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom. Such interactions can further stabilize the chair-chair conformation. nih.gov The relative orientation of the hydroxyl group and the nitrogen lone pair will dictate the strength and nature of these interactions.
Computational Prediction of Reaction Pathways and Transition States
Computational chemistry plays a vital role in predicting reaction pathways and characterizing the transition states of reactions involving this compound. While specific studies on this exact molecule are not detailed in the provided search results, the methodologies are well-established.
For instance, the reduction of related 3-azabicyclo[3.3.1]nonan-9-ones to the corresponding alcohols has been studied. google.com Computational methods can be employed to model the approach of a reducing agent, such as sodium borohydride (B1222165), to the carbonyl group and to calculate the energies of the transition states leading to the endo and exo alcohol products. This allows for the prediction of the stereoselectivity of the reaction.
Furthermore, computational analyses can elucidate the mechanisms of more complex reactions. For example, studies on other bicyclic systems have used DFT to investigate rearrangement reactions and predict the feasibility of different mechanistic pathways. nsf.gov The energies of intermediates and transition states are calculated to map out the potential energy surface of the reaction.
Solvation Models and their Impact on Conformational Equilibria
The solvent environment can significantly influence the conformational equilibrium of molecules like this compound. Computational solvation models are used to account for the effect of the solvent on the relative energies of different conformers.
Continuum solvation models, which represent the solvent as a continuous dielectric medium, are commonly used in conjunction with quantum mechanical calculations. These models can capture the electrostatic interactions between the solute and the solvent. The choice of solvent can affect the stability of conformers with different dipole moments. For a polar molecule like this compound, polar solvents would be expected to stabilize more polar conformations.
Explicit solvation models, where individual solvent molecules are included in the calculation, can provide a more detailed picture, especially when specific solute-solvent interactions like hydrogen bonding are important. For this compound, the ability of the nitrogen and hydroxyl groups to form hydrogen bonds with protic solvents would be a critical factor in determining the conformational preferences in solution. The conformational behavior of related bispidine (3,7-diazabicyclo[3.3.1]nonane) derivatives has been shown to be strongly dependent on the nature of the solvent. researchgate.net
Applications of Endo 3 Azabicyclo 3.3.1 Nonan 7 Ol in Advanced Organic Synthesis and Scaffold Design
Utilization as a Versatile Chiral Building Block in Multistep Organic Synthesis
The inherent stereochemistry of endo-3-Azabicyclo[3.3.1]nonan-7-ol makes it a valuable chiral building block in multistep organic synthesis. Its defined three-dimensional arrangement provides a rigid scaffold upon which chemists can construct more complex molecules with a high degree of stereocontrol. The synthesis of such intricate molecules often involves multiple steps, including ring formations and substitution reactions, where the bicyclic core of the starting material dictates the spatial orientation of newly introduced functional groups. ontosight.ai
Derivatives of 3-azabicyclo[3.3.1]nonan-9-ol can serve as crucial intermediates in the synthesis of a wide array of complex organic molecules. ontosight.ai The synthesis pathways often require careful control over reaction conditions to preserve the desired stereochemistry. The presence of both a nucleophilic nitrogen atom and a hydroxyl group allows for sequential or selective functionalization, expanding its utility in creating diverse molecular libraries. The development of synthetic routes often focuses on achieving high yields and stereoselectivity, which is critical for the preparation of enantiomerically pure final products. ucl.ac.uk
Engineering of Complex Polycyclic Architectures Incorporating the Azabicyclo[3.3.1]nonane Motif
The azabicyclo[3.3.1]nonane framework is a recurring motif in a multitude of biologically active natural products. nih.govnih.gov This structural unit's prevalence highlights its evolutionary selection as a stable and functionally advantageous core. Consequently, synthetic chemists utilize this compound and its derivatives as foundational units for constructing more elaborate polycyclic architectures. These efforts aim to replicate the complex structures of natural products or to create novel molecular systems with unique properties.
The synthesis of these complex structures often involves annulation strategies, where additional rings are fused onto the existing bicyclic core. ucl.ac.uk For instance, tandem reactions like Michael addition followed by intramolecular aldol (B89426) condensation have been successfully employed to build upon the bicyclic[3.3.1]nonane system. ucl.ac.uknih.gov The rigid nature of the azabicyclo[3.3.1]nonane scaffold helps to control the stereochemical outcomes of these transformations, enabling the construction of intricate three-dimensional molecules that would be challenging to assemble through other methods. ucl.ac.uk
| Synthetic Strategy | Description | Key Feature | Reference |
|---|---|---|---|
| Tandem Michael-Aldol Annulation | A one-pot reaction involving a Michael addition followed by an intramolecular aldol condensation to form a new ring fused to the bicyclic core. | Efficient construction of polysubstituted bicyclic systems with good stereocontrol. | ucl.ac.uk |
| Double-Mannich Annulation | A cyclocondensation reaction used to synthesize diheterabicyclo[3.3.1]nonanes, which can serve as building blocks for more complex structures. | Creates conformationally restricted building blocks for drug discovery. | researchgate.net |
| Reductive Cyclization | Transannular ring closure by reduction of diones can lead to the formation of the bicyclo[3.3.1]nonane skeleton. | Provides access to bisnoradamantane-type structures. | nih.gov |
Rational Design of Azabicyclic Scaffolds for Bio-inspired Molecular Construction
The azabicyclo[3.3.1]nonane moiety is considered a "privileged scaffold" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. Many natural products containing this core structure exhibit significant biological activities, including anticancer, antimalarial, and anti-inflammatory properties. nih.gov This has inspired the rational design of novel therapeutic agents based on this scaffold.
The unique V-shape of the bicyclo[3.3.1]nonane framework, combined with its potential for chirality, makes it an excellent starting point for designing molecules that can interact specifically with biological receptors and enzymes. vu.lt For example, the 3,7-diazabicyclo[3.3.1]nonane scaffold, a related structure, is found in natural products that interact with nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov By modifying the substituents on this core, researchers can fine-tune the binding affinity and selectivity for different receptor subtypes. nih.gov The hydroxyl group of this compound can participate in hydrogen bonding, a crucial interaction for molecular recognition at biological targets. evitachem.com
Development of this compound as an Intermediate for Agrochemistry and Specialized Chemical Agents
Beyond its applications in pharmaceuticals, this compound and its derivatives are valuable intermediates in the production of agrochemicals and other specialized chemical agents. patsnap.comgoogle.comwipo.int The development of cost-effective and efficient methods for producing these intermediates is an active area of research. For example, methods have been developed for the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives to the corresponding endo-alcohols using ruthenium complex catalysts, which offers advantages such as simplified processes and reduced waste compared to traditional methods using boron-based reductants. patsnap.comgoogle.com
The structural features of the azabicyclo[3.3.1]nonane core can impart desirable properties to agrochemicals, such as enhanced efficacy, selectivity, and favorable environmental profiles. The ability to synthesize these compounds on a larger scale at a lower cost is crucial for their commercial viability in the agrochemical industry. patsnap.comgoogle.comwipo.int
Role as a Reference Material in Chemical Research and Analysis
In addition to its role as a synthetic building block, this compound serves as a reference material in chemical research and analysis. labmix24.com High-purity samples of this compound are used as analytical standards for the identification and quantification of related substances. For instance, it is an analogue of an impurity found in the pharmaceutical agent Granisetron. labmix24.com
Companies that specialize in the production of analytical standards and reference materials offer highly characterized this compound for use in quality control laboratories and research institutions. labmix24.com These reference standards are essential for ensuring the accuracy and reliability of analytical methods used in pharmaceutical development, food safety testing, and environmental analysis. labmix24.com
Future Perspectives and Research Challenges
Innovations in Green and Sustainable Synthetic Methodologies for Azabicyclo[3.3.1]nonanols
The development of environmentally benign and efficient synthetic routes to azabicyclo[3.3.1]nonanols is a critical area of future research. Traditional methods often rely on harsh reagents and generate significant waste. Innovations in green chemistry are poised to address these limitations.
One promising approach involves the use of one-pot tandem reactions. For instance, a novel one-pot tandem Mannich annulation has been developed for the synthesis of 3-azabicyclo[3.3.1]nonane derivatives directly from aromatic ketones, paraformaldehyde, and dimethylamine, achieving good yields of up to 83%. rsc.orgepa.gov This method streamlines the synthetic process, reducing the need for intermediate purification steps and minimizing solvent usage.
Catalysis is another key area for green synthesis. The use of ruthenium complexes as catalysts for the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives to their corresponding endo-9-azabicyclo[3.3.1]nonan-3-ol derivatives has been shown to be a low-cost and simplified process that generates almost no waste. google.comwipo.int Similarly, the development of highly active organocatalysts, such as 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), offers a metal-free alternative for the oxidation of alcohols. nih.govresearchgate.netorganic-chemistry.org Further research into novel catalytic systems, including biocatalysis and photocatalysis, could lead to even more sustainable and efficient syntheses.
Future research will likely focus on:
The use of renewable starting materials.
Solvent-free or aqueous reaction conditions.
The development of recyclable catalysts.
Exploration of Novel Derivatization Chemistries for Enhanced Structural Diversity
The functionalization of the endo-3-Azabicyclo[3.3.1]nonan-7-ol scaffold is crucial for exploring its full potential in various applications. The development of novel derivatization chemistries will enable the creation of diverse libraries of compounds with tailored properties.
The nitrogen and hydroxyl groups of the core structure provide convenient handles for modification. For example, N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been synthesized and evaluated as potent and selective σ2 receptor ligands. nih.gov The introduction of different spacer motifs, such as methylene, ethylene, and aryl groups, to the 3,7-diazabicyclo[3.3.1]nonane scaffold has also been explored to expand the chemical space for nicotinic acetylcholine (B1216132) receptor ligands. nih.gov
Future research in this area will likely involve:
The development of site-selective functionalization methods to modify specific positions on the bicyclic ring system.
The use of modern synthetic techniques, such as C-H activation and flow chemistry, to introduce a wider range of functional groups.
The synthesis of sp³-rich chiral bicyclo[3.3.1]nonanes to expand the available chemical space for drug discovery. researchgate.net
Advancements in High-Throughput Screening of Synthetic Conditions
Optimizing reaction conditions is a time-consuming but critical aspect of chemical synthesis. High-throughput screening (HTS) techniques offer a powerful tool to rapidly evaluate a large number of reaction parameters, accelerating the discovery of optimal synthetic protocols.
The application of HTS to the synthesis of azabicyclo[3.3.1]nonanols is still in its early stages but holds immense promise. For instance, HTS can be used to screen libraries of catalysts, ligands, solvents, and other additives to identify the ideal conditions for a particular transformation. This approach has been successfully applied in other areas of chemical synthesis, such as the development of butanologenic strains, where a high-throughput assay was developed for the rapid screening of butanol production. nih.gov
Future advancements in this area will likely include:
The development of miniaturized and automated reaction platforms for parallel synthesis and screening.
The integration of HTS with computational modeling to guide the design of experiments and predict reaction outcomes.
The use of machine learning algorithms to analyze large datasets from HTS experiments and identify complex relationships between reaction parameters and outcomes.
Refinement of Computational Models for Precise Prediction of Stereoselectivity and Reactivity
Computational chemistry has become an indispensable tool in modern drug discovery and development. The refinement of computational models for the precise prediction of stereoselectivity and reactivity of azabicyclo[3.3.1]nonanols will significantly aid in the design of new synthetic routes and the understanding of their biological activity.
Density functional theory (DFT) calculations have been used to study the conformational preferences of N-substituted norgranatanones, providing insights into the stereochemistry of these systems. academie-sciences.fr Such computational studies can help predict the most stable conformations and the likely outcome of stereoselective reactions. For instance, understanding the equatorial/axial invertomer ratio of N-alkyl groups is crucial for predicting interactions with biological targets. academie-sciences.fr
Future research in this area will focus on:
Developing more accurate and efficient computational methods for predicting reaction barriers and transition state geometries.
Incorporating solvent effects and other environmental factors into computational models to better reflect real-world reaction conditions.
Using computational tools to design catalysts and reagents that can control the stereochemical outcome of reactions with high precision.
Identification of Untapped Research Opportunities for the this compound Scaffold in Chemical Sciences
While the this compound scaffold has been explored in several areas, there remain numerous untapped research opportunities in the broader chemical sciences.
In materials science, the rigid bicyclic framework could be utilized in the design of novel polymers, metal-organic frameworks (MOFs), and supramolecular assemblies with unique structural and functional properties. The ability to introduce various functional groups onto the scaffold opens up possibilities for creating materials with tailored optical, electronic, or catalytic properties.
In catalysis, derivatives of this compound could serve as chiral ligands for asymmetric catalysis. The defined stereochemistry of the scaffold could be exploited to induce high levels of enantioselectivity in a variety of chemical transformations.
Further exploration of its biological activities beyond the currently known targets is also warranted. The scaffold could be a starting point for the development of new probes for chemical biology or as a core structure for the design of inhibitors for other enzyme classes or protein-protein interactions. researchgate.net
The following table summarizes some of the key research findings related to the azabicyclo[3.3.1]nonane scaffold:
| Area of Research | Key Finding | Significance | Reference |
| Green Synthesis | One-pot tandem Mannich annulation for 3-azabicyclo[3.3.1]nonane synthesis. | Streamlined synthesis with high yields. | rsc.orgepa.gov |
| Catalysis | Ruthenium-catalyzed reduction of 9-azabicyclo[3.3.1]nonan-3-ones. | Low-cost, simplified, and low-waste process. | google.comwipo.int |
| Derivatization | Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamates. | Development of potent and selective σ2 receptor ligands. | nih.gov |
| Computational Modeling | DFT calculations to determine N-invertomer stereochemistry in norgranatanones. | Prediction of conformational preferences and reactivity. | academie-sciences.fr |
| Medicinal Chemistry | 3,7-diazabicyclo[3.3.1]nonane scaffold for nicotinic acetylcholine receptor ligands. | Exploration of chemical space for subtype-selective ligands. | nih.govnih.gov |
Q & A
Q. What synthetic methodologies are commonly used to prepare endo-3-Azabicyclo[3.3.1]nonan-7-ol?
The synthesis typically involves multi-step routes such as:
- Hydrolysis of intermediates like N,N-bis(2,2-dimethoxyethyl)methylamine followed by condensation with acetonedicarboxylic acid and subsequent reduction using agents like lithium aluminum hydride (LiAlH4) to yield the alcohol moiety .
- Mannich condensation of piperidine derivatives with formaldehyde and primary amines, followed by Wolff-Kishner reduction to eliminate carbonyl groups . These methods require precise control of reaction conditions (e.g., temperature, solvent) to optimize yields.
Q. How is the molecular structure of this compound confirmed experimentally?
Structural confirmation relies on spectroscopic techniques:
- 1H-NMR : Peaks at δ1.63–3.75 ppm correspond to protons in the bicyclic framework, with coupling constants (e.g., J = 15 Hz) indicating axial-equatorial relationships .
- IR spectroscopy : Absorptions at 3178–1075 cm⁻¹ confirm hydroxyl and amine functional groups .
- 13C-NMR : Assignments for chair-chair conformations are validated through vicinal coupling constants .
Q. What purification techniques are effective for isolating this compound?
- Column chromatography using aluminum oxide (activity III) with benzene:dioxane (5:1) as the eluent .
- TLC monitoring ensures reaction completion and identifies byproducts .
Advanced Research Questions
Q. How do reduction methods (e.g., LiAlH4 vs. Wolff-Kishner) impact the yield and stereochemical outcomes of this compound?
- LiAlH4 reduction is effective for ketone-to-alcohol conversion but may introduce steric hindrance in bicyclic systems, leading to lower yields (~38–66%) .
- Wolff-Kishner reduction eliminates carbonyl groups without altering stereochemistry but requires harsh conditions (e.g., 160–170°C in triethylene glycol) . Comparative studies suggest LiAlH4 is preferable for small-scale syntheses, while Wolff-Kishner is scalable but necessitates rigorous byproduct removal.
Q. What role does the chair-chair conformation play in the reactivity of this compound?
NMR data indicate that the bicyclic system adopts a chair-chair conformation , stabilizing the molecule through minimized steric strain. This conformation enhances:
- Regioselectivity in derivatization reactions (e.g., acylation at the 7-OH position) .
- Biological interactions , as rigid conformations improve binding affinity to targets like 5-HT3 receptors .
Q. How can researchers resolve contradictions in spectroscopic data during derivative characterization?
- 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms spatial proximity of protons .
- X-ray crystallography : Provides unambiguous confirmation of stereochemistry and ring puckering parameters .
- Comparative analysis with known analogs (e.g., methyl or benzyl derivatives) helps validate assignments .
Q. What mechanistic insights explain acid-catalyzed rearrangements in bicyclo[3.3.1]nonan-7-ol derivatives?
Sulfuric acid promotes carbocation rearrangements , such as hydride shifts or Wagner-Meerwein rearrangements, forming stable homoadamantyl cations. These pathways are critical for:
Q. What strategies enable selective functionalization of this compound?
- Acylation : Reacting the 7-OH group with acid chlorides (e.g., 1H-indole-3-carboxylic acid chloride) under DMF at 110–130°C yields esters without disrupting the bicyclic core .
- Amination : Oxime formation followed by catalytic reduction introduces amines at specific positions, as seen in 3,9-dimethyl analogs . These modifications alter solubility and bioavailability, making the compound suitable for pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
